Phenylacetylene-d6 (1-(~2~H)Ethynyl(~2~H_5_)benzene) is the fully deuterated isotopologue of phenylacetylene, featuring a >98 atom % D isotopic purity. As a terminal aromatic alkyne, it serves as a critical labeled precursor for mechanistic elucidation, quantitative mass spectrometry, and advanced spectroscopic tracking. The complete substitution of all six protons with deuterium yields a distinct M+6 mass shift and alters its physical density to 0.984 g/mL at 25 °C, compared to 0.930 g/mL for the unlabeled baseline . These properties make it a highly specific procurement choice for laboratories requiring unambiguous isotopic differentiation without the background interference common to partially labeled or unlabeled analogs[1].
Substituting Phenylacetylene-d6 with unlabeled phenylacetylene or partially deuterated variants (such as phenylacetylene-d1) compromises data integrity in high-resolution mechanistic and quantitative studies. Unlabeled phenylacetylene provides no mass shift or vibrational separation, rendering it ineffective for tracing reaction pathways . While phenylacetylene-d1 tracks the terminal acetylenic position, it leaves the aromatic ring indistinguishable from the background. In mass spectrometry, the +1 Da shift of the -d1 variant frequently overlaps with the natural 13C isotopic envelope, introducing severe quantification errors [1]. Procurement of the fully deuterated -d6 variant guarantees a +6 Da mass shift and complete 1H NMR silence, making it strictly non-interchangeable for rigorous internal standardization and complex catalytic mapping.
In quantitative mass spectrometry, Phenylacetylene-d6 provides an M+6 mass shift, whereas phenylacetylene-d1 provides only an M+1 shift . This 5 Da difference allows the -d6 variant to completely escape the natural 13C isotopic envelope of the target analyte.
| Evidence Dimension | Mass shift (Da) |
| Target Compound Data | +6 Da (M+6) |
| Comparator Or Baseline | Phenylacetylene-d1 (+1 Da) |
| Quantified Difference | 5 Da greater mass separation |
| Conditions | MS ionization and isotope dilution assays |
A +6 Da shift eliminates false positives from natural abundance isotopes, ensuring high-precision quantification in complex matrices.
The complete deuteration of the molecule significantly alters its liquid density. Phenylacetylene-d6 exhibits a density of 0.984 g/mL at 25 °C, compared to 0.930 g/mL for unlabeled phenylacetylene . This ~5.8% increase necessitates adjustments in volumetric dispensing.
| Evidence Dimension | Liquid density at 25 °C |
| Target Compound Data | 0.984 g/mL |
| Comparator Or Baseline | Unlabeled Phenylacetylene (0.930 g/mL) |
| Quantified Difference | 0.054 g/mL higher density (~5.8% increase) |
| Conditions | Standard laboratory conditions (25 °C) |
Process engineers and bench chemists must adjust volumetric dispensing protocols to maintain exact molar equivalents in sensitive catalytic reactions.
At ≥98 atom % D isotopic purity, Phenylacetylene-d6 suppresses the strong 1H NMR multiplets typically observed at 7.3-7.5 ppm and 3.0 ppm for unlabeled phenylacetylene[1]. This results in a >98% reduction in background proton resonance.
| Evidence Dimension | Residual 1H NMR signal intensity |
| Target Compound Data | <2% residual proton signal |
| Comparator Or Baseline | Unlabeled Phenylacetylene (~100% signal) |
| Quantified Difference | >98% reduction in background proton resonance |
| Conditions | 1H NMR spectroscopy in deuterated or non-deuterated solvents |
Enables the unambiguous detection of trace proton transfers or intermediate formations during complex catalytic cycles without starting material interference.
Utilizing the M+6 mass shift to serve as an unambiguous internal standard for the quantification of aromatic alkynes in complex chemical or environmental matrices, directly bypassing the natural 13C isotopic envelope .
Tracing the fate of both the terminal alkyne and the aromatic ring during Sonogashira couplings or C-H activation pathways. The complete 1H NMR silence of the starting material allows researchers to track proton transfers from co-catalysts or solvents without signal overlap [1].
Employing the compound in highly sensitive catalytic screening where the exact molar equivalents must be maintained. The ~5.8% higher density compared to unlabeled phenylacetylene requires specific volumetric adjustments to ensure reproducibility in mainstream laboratory workflows .
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